3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole

Medicinal chemistry Chemical procurement Building block identity

3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1283108‑28‑0; molecular formula C₇H₆N₂OS; MW 166.20 g mol⁻¹) is a disubstituted 1,2,4‑oxadiazole heterocycle bearing a methyl group at the 3‑position and a thiophen‑2‑yl substituent at the 5‑position. It is commercially supplied as a 95%‑purity research screening compound with a measured LogP of ~2.0 and a calculated TPSA of 38.92 Ų.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B13224147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=CS2
InChIInChI=1S/C7H6N2OS/c1-5-8-7(10-9-5)6-3-2-4-11-6/h2-4H,1H3
InChIKeyZKUWMKFQHCKCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole – Physicochemical Identity and Procurement Baseline for a 1,2,4-Oxadiazole-Thiophene Screening Building Block


3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1283108‑28‑0; molecular formula C₇H₆N₂OS; MW 166.20 g mol⁻¹) is a disubstituted 1,2,4‑oxadiazole heterocycle bearing a methyl group at the 3‑position and a thiophen‑2‑yl substituent at the 5‑position . It is commercially supplied as a 95%‑purity research screening compound with a measured LogP of ~2.0 and a calculated TPSA of 38.92 Ų . The compound belongs to a well‑established class of five‑membered heterocycles that serve as ester/amide bioisosteres in medicinal chemistry and is primarily procured as a fragment‑sized building block for library synthesis and early‑stage drug discovery campaigns [1].

Why 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole Cannot Be Interchanged with Its Regioisomer or Heterocyclic Analogs – The Evidence Threshold for Informed Procurement


Within the 1,2,4‑oxadiazole chemical space, the positional arrangement of substituents on the heterocyclic core is not a trivial structural variation. A systematic matched‑pair analysis of the AstraZeneca compound collection demonstrated that 1,2,4‑oxadiazole and 1,3,4‑oxadiazole regioisomers differ by approximately one order of magnitude in lipophilicity (log D), as well as in metabolic stability, hERG inhibition, and aqueous solubility [1]. At the substituent level, swapping the thiophene ring attachment from the 2‑position to the 3‑position (i.e., thiophen‑2‑yl vs. thiophen‑3‑yl) generates a distinct chemical entity with a different CAS number and altered electronic distribution [2]. Furthermore, within a series of antibacterial 1,2,4‑oxadiazoles, replacement of a thiophene moiety with a phenyl ring changed the MIC against MRSA by a factor of two (4 µM vs. 2 µM), attributed to the lesser aromaticity of the thiophene heterocycle [3]. These findings collectively establish that the specific 3‑methyl‑5‑(thiophen‑2‑yl) substitution pattern cannot be assumed to be functionally equivalent to its regioisomeric or heteroaryl‑substituted analogs without experimental verification.

Quantitative Differentiation Evidence for 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole Versus Closest Comparators


Regioisomeric Identity: 3-Methyl-5-(thiophen-2-yl) vs. 5-Methyl-3-(thiophen-2-yl) Substitution Pattern

3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1283108‑28‑0) is a distinct regioisomer from 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 103499‑20‑3). In the former, the methyl group occupies the 3‑position of the oxadiazole ring and the thiophene occupies the 5‑position; in the latter, these substituent positions are reversed. The two compounds bear different CAS registry numbers, different MDL identifiers (MFCD21091827 vs. N/A), and are catalogued as separate products by major suppliers including Sigma‑Aldrich . Although both share the same molecular formula (C₇H₆N₂OS) and molecular weight (166.20 g mol⁻¹), their distinct substitution patterns produce different electronic distributions across the oxadiazole ring, which can lead to divergent structure‑activity relationships (SAR) in biological assays—a phenomenon well‑documented for oxadiazole regioisomers [1].

Medicinal chemistry Chemical procurement Building block identity

Lipophilicity Differentiation: Measured LogP of 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole vs. 1,3,4-Oxadiazole Regioisomeric Class

The experimentally measured LogP of 3-methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole is 1.997 (supplier‑reported value) . This places the compound in a moderately lipophilic range suitable for passive membrane permeability while maintaining adequate aqueous solubility for biochemical assays. A systematic matched‑pair analysis conducted across the AstraZeneca compound collection demonstrated that, in virtually all cases, 1,3,4‑oxadiazole isomers exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4‑oxadiazole counterparts [1]. This means that if a 1,3,4‑oxadiazole analog were substituted for the target 1,2,4‑oxadiazole in a screening campaign, the log D difference could shift by roughly 1 log unit—sufficient to alter cellular permeability, protein binding, and apparent potency in cell‑based assays. The measured LogP of ~2.0 for this specific compound is consistent with the class‑level observation that 1,2,4‑oxadiazoles are systematically more lipophilic than their 1,3,4‑oxadiazole isomers.

Lipophilicity Drug-likeness ADME prediction

Thiophene vs. Phenyl Substitution: Impact on Antibacterial Potency in 1,2,4-Oxadiazole Series

In a study of 1,2,4‑oxadiazole derivatives evaluated against methicillin‑resistant Staphylococcus aureus (MRSA), compound 3 (bearing a 4‑(3‑thienyl)phenyl substituent at the C‑3 position of the oxadiazole ring) exhibited an MIC of 4 µM, whereas compound 12 (bearing a 1,1′‑biphenyl‑4‑yl substituent at the same position) exhibited an MIC of 2 µM—a twofold difference in potency [1]. The authors attributed the weaker activity of the thiophene‑containing analog to the lesser degree of aromaticity of the thiophene heterocycle compared to the phenyl moiety. Although this comparison involves more elaborated analogs rather than the bare 3‑methyl‑5‑(thiophen‑2‑yl) scaffold itself, it provides direct quantitative evidence that the thiophene‑for‑phenyl substitution in 1,2,4‑oxadiazoles meaningfully alters target‑binding affinity and antibacterial potency. This supports the rationale for selecting a thiophene‑substituted 1,2,4‑oxadiazole like the target compound when specific electronic or steric properties of the thiophene ring are desired over a phenyl group.

Antibacterial MRSA Structure-activity relationship

Thiophene-2-yl vs. Thiophene-3-yl Attachment: Electronic and Steric Implications for Target Engagement

3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1283108‑28‑0) features the thiophene ring attached via its 2‑position to the oxadiazole C‑5. Its constitutional isomer, 3-methyl-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS 1283108‑58‑6), bears the thiophene attached via the 3‑position [1][2]. The two compounds are distinct chemical entities with separate CAS registrations. In a patent analysis of 1,2,4‑oxadiazole derivatives, it was noted that the thiophen‑2‑yl group is preferred over the thiophen‑3‑yl group from the aspect of utility such as physiological activity [3]. The 2‑attachment places the sulfur atom closer to the oxadiazole ring, enabling potential S···N or S···O intramolecular interactions that are geometrically inaccessible with 3‑attachment. For procurement and SAR exploration, these two isomers cannot be used interchangeably; the attachment position affects both the conformational landscape and the electronic communication between the thiophene donor and the electron‑deficient oxadiazole acceptor.

Regiochemistry Thiophene attachment Molecular recognition

Fragment-Like Physicochemical Profile: Low Molecular Weight and Moderate Lipophilicity for Screening Library Design

With a molecular weight of 166.20 g mol⁻¹, a LogP of 1.997, a TPSA of 38.92 Ų, zero hydrogen‑bond donors, only two hydrogen‑bond acceptors, and an Fsp³ value of 0.143, 3-methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole falls within the rule‑of‑three (RO3) fragment space commonly used for fragment‑based drug discovery (FBDD) . By comparison, 3-methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199‑00‑4) has a molecular weight of 160.17 g mol⁻¹ (C₉H₈N₂O) and lacks the sulfur atom, which eliminates the possibility of sulfur‑mediated interactions (e.g., sulfur‑π, chalcogen bonding) with protein targets [1]. The presence of the sulfur atom in the thiophene ring of the target compound introduces additional interaction modalities not available to the phenyl analog, while maintaining a fragment‑sized scaffold. The balanced LogP (~2.0) combined with low molecular weight makes this compound well‑suited for fragment screening libraries where both ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are selection criteria.

Fragment-based drug discovery Lead-likeness Screening collection

1,2,4-Oxadiazole Core Stability and Bioisosteric Advantage Over Ester/Amide Functionalities

The 1,2,4‑oxadiazole ring is a well‑established bioisostere for ester and amide functionalities, offering enhanced hydrolytic stability while retaining similar hydrogen‑bond acceptor capacity [1]. In the context of 3-methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole, the oxadiazole core provides resistance to esterase‑ and amidase‑mediated hydrolysis that would rapidly degrade an ester or amide analog. A comprehensive review of 1,2,4‑oxadiazoles in medicinal chemistry notes that the 1,2,4‑oxadiazole isomer is chemically more stable than the 1,2,3‑oxadiazole isomer and exhibits distinct metabolic stability profiles compared to 1,3,4‑oxadiazole isomers, with the latter generally showing superior metabolic stability but lower lipophilicity [1]. This means that for programs requiring an ester/amide bioisostere with moderate lipophilicity and acceptable metabolic stability in primary screens, the 1,2,4‑oxadiazole scaffold represented by this compound offers a deliberate balance rather than a default choice.

Bioisosterism Metabolic stability Hydrolytic resistance

Evidence-Backed Application Scenarios for 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole in Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Library Expansion with Sulfur-Containing Heterocycles

With MW 166.20, LogP ~2.0, TPSA 38.92 Ų, and zero H‑bond donors, 3-methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole satisfies the rule‑of‑three criteria for fragment libraries . Unlike its phenyl analog (3-methyl-5-phenyl-1,2,4-oxadiazole, CAS 1199‑00‑4), the thiophene sulfur atom introduces additional interaction modalities (sulfur‑π, chalcogen bonding) that can yield unique hit matter in fragment screens. The compound is procurable at 95% purity from multiple suppliers (Fluorochem, Leyan, Life Chemicals), making it suitable for high‑throughput fragment screening by NMR, SPR, or thermal shift assays .

Antibacterial Lead Optimization Leveraging Thiophene-Specific SAR

Evidence from a structurally related 1,2,4‑oxadiazole series shows that thiophene‑containing analogs exhibit measurable differences in antibacterial potency compared to phenyl‑containing analogs (MIC 4 µM vs. 2 µM against MRSA) [1]. For medicinal chemistry teams optimizing antibacterial leads, 3-methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole can serve as a minimalist core scaffold from which to elaborate substituents while probing the contribution of the thiophene heterocycle to target engagement. The compound's regioisomeric identity (methyl at 3‑position, thiophene at 5‑position) must be verified upon procurement, as the reverse regioisomer (CAS 103499‑20‑3) is also commercially available and would yield different SAR .

Bioisosteric Replacement of Ester/Amide Functionalities in Early-Stage Medicinal Chemistry

The 1,2,4‑oxadiazole core is a validated bioisostere for ester and amide groups, conferring resistance to hydrolytic metabolism while preserving hydrogen‑bond acceptor geometry [2]. For programs seeking to replace a metabolically labile ester or amide with a stable heterocyclic isostere, 3-methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole provides a convenient, commercially available starting point. The measured LogP of ~2.0 places it in a lipophilicity range suitable for oral bioavailability, while the thiophene substituent offers synthetic handles (electrophilic aromatic substitution at the thiophene 5‑position) for further derivatization .

Computational Chemistry and Structure-Based Design: Thiophene-Oxadiazole Electronic Properties

The combination of an electron‑deficient 1,2,4‑oxadiazole ring with an electron‑rich thiophene substituent creates a donor‑acceptor system with distinct electronic properties relevant to computational docking and quantum mechanical studies. A 2024 RSC Advances study demonstrated that thiophene‑oxadiazole hybrids exhibit favorable binding energies toward human carbonic anhydrase IX (e.g., compound 11b with binding energy of −5.58 kcal mol⁻¹) [3]. For computational chemistry groups building virtual screening libraries or validating docking protocols, this compound serves as a physicochemically well‑characterized, purchasable probe molecule with documented LogP (~2.0), TPSA (38.92 Ų), and SMILES string availability .

Quote Request

Request a Quote for 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.